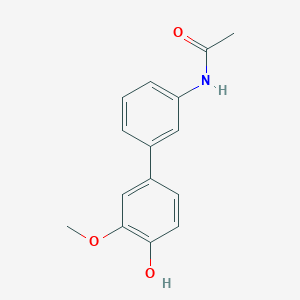![molecular formula C15H15NO3 B6380035 2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261901-29-4](/img/structure/B6380035.png)
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% (2-M5-3-NMPP) is a chemical compound consisting of a phenol and an aminocarbonyl group. It is an important intermediate in the synthesis of various pharmaceuticals and has a wide range of applications in scientific research. The compound is a white solid, soluble in water and alcohol, and has a melting point of 158-160°C.
Mécanisme D'action
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is an important intermediate in the synthesis of various pharmaceuticals. It acts as a nucleophile in the synthesis of many molecules and is involved in the formation of various covalent bonds. The compound can also act as a catalyst in the formation of various organic compounds.
Biochemical and Physiological Effects
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of certain cancer cells. It has also been found to have anti-inflammatory and anti-microbial properties. In addition, the compound has been found to have antioxidant and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is a versatile compound that can be used in a variety of laboratory experiments. The compound is relatively stable and can be stored for extended periods of time. It is also relatively easy to synthesize and can be used in a variety of reactions. However, the compound is also toxic and should be handled with care.
Orientations Futures
In the future, 2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% could be used in the development of new drugs and drug delivery systems. It could also be used in the synthesis of various organic compounds, such as dyes, pigments, and fluorescent probes. Furthermore, the compound could be used to develop new methods of drug delivery and to improve the efficacy of existing drugs. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound.
Méthodes De Synthèse
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% can be synthesized through a two-step reaction. First, a reaction between phenol and methyl amine is carried out in the presence of an acid catalyst, such as sulfuric acid, to form an intermediate compound. Second, this intermediate is reacted with an aldehyde in the presence of a base, such as potassium carbonate, to form the final product.
Applications De Recherche Scientifique
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is widely used in scientific research, especially in the field of medicinal chemistry. The compound has been used as a building block for the synthesis of many pharmaceuticals, such as antibiotics, anticancer drugs, and anti-inflammatory drugs. It has also been used in the synthesis of various molecules for use in drug delivery systems. In addition, 2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is used in the synthesis of various organic compounds, such as dyes, pigments, and fluorescent probes.
Propriétés
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-16-15(18)12-5-3-4-10(8-12)11-6-7-14(19-2)13(17)9-11/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPMGNDHANWXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685633 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261901-29-4 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














